2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
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Description
“2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H10ClFO2 . It has a molecular weight of 264.68 g/mol . This compound is also known by other names such as “2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde” and “2-[(2-Chloro-6-fluorobenzyl)oxy]benzenecarbaldehyde” among others .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2
. The Canonical SMILES structure is C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F
.
Physical And Chemical Properties Analysis
This compound has a boiling point of 71-73°C . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 264.0353354 g/mol . The topological polar surface area is 26.3 Ų . It has a complexity of 275 .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCYBBHXCQYWTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351479 |
Source
|
Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
336880-01-4 |
Source
|
Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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